BenchChemオンラインストアへようこそ!

2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone

Thioredoxin reductase inhibition Redox biology Anticancer target engagement

2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone (CAS 40645-25-8; synonym NSC is a synthetic small-molecule ethanone derivative featuring a 4,7-dichloro-2,3-dihydrobenzo[b]thiophene core linked via a ketone bridge to a 4-chlorophenoxy moiety. Its molecular formula is C₁₆H₁₁Cl₃O₂S with a molecular weight of approximately 373.68 g/mol.

Molecular Formula C16H11Cl3O2S
Molecular Weight 373.7 g/mol
CAS No. 40645-25-8
Cat. No. B13740470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone
CAS40645-25-8
Molecular FormulaC16H11Cl3O2S
Molecular Weight373.7 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2S1)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11Cl3O2S/c17-9-1-3-10(4-2-9)21-7-14(20)11-8-22-16-13(19)6-5-12(18)15(11)16/h1-6,11H,7-8H2
InChIKeyAOLFLLXGSOIRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone (CAS 40645-25-8) – Compound Identity and Procurement-Relevant Classification


2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone (CAS 40645-25-8; synonym NSC 154021) is a synthetic small-molecule ethanone derivative featuring a 4,7-dichloro-2,3-dihydrobenzo[b]thiophene core linked via a ketone bridge to a 4-chlorophenoxy moiety [1]. Its molecular formula is C₁₆H₁₁Cl₃O₂S with a molecular weight of approximately 373.68 g/mol . The compound belongs to the benzothiophene class of heterocycles, a scaffold extensively explored across anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular therapeutic domains [2]. It is listed in the National Cancer Institute (NCI) compound repository under NSC 154021, indicating its prior selection for screening in oncology or anti-infective discovery programs [1]. Calculated physicochemical properties include a density of 1.474 ± 0.06 g/cm³ (20 ºC) and low aqueous solubility of approximately 9.0 × 10⁻⁴ g/L at 25 ºC .

Why Generic Benzothiophene Substitution Is Insufficient for CAS 40645-25-8 in Research Procurement


Benzothiophene derivatives cannot be treated as interchangeable commodities in research procurement because biological activity within this scaffold is exquisitely sensitive to substitution pattern, halogen placement, and oxidation state of the thiophene ring. The 4,7-dichloro substitution on the dihydrobenzo[b]thiophene core of CAS 40645-25-8 is a specific structural feature: the dihydro (partially saturated) thiophene ring distinguishes it from fully aromatic benzothiophene analogs, altering conformational flexibility and electronic distribution [1]. Published structure-activity relationship (SAR) studies on benzo[b]thiophene antifungals have established that the position and identity of halogen substituents, as well as the presence of hydroxy, ester, or heteroaryl groups, profoundly modulate antifungal spectrum and potency [2]. QSAR models developed for benzothiophene antimicrobials confirm that descriptors such as PEOE_VSA_FPOL and Q_VSA_FHYD—which encode electrostatic and hydrophobic surface properties directly influenced by chlorine substitution—correlate with activity against multidrug-resistant Staphylococcus aureus [3]. Therefore, a benzothiophene with a different chlorine count, chlorine position, or oxidation state cannot be assumed to replicate the biological or physicochemical profile of CAS 40645-25-8 without empirical validation.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone (CAS 40645-25-8)


Recombinant Thioredoxin Reductase (TrxR) Inhibitory Activity of CAS 40645-25-8

CAS 40645-25-8 (CHEMBL4098009; BDBM50236285) has been experimentally evaluated for inhibition of recombinant rat liver thioredoxin reductase 1 (TrxR1, cytoplasmic), a validated anticancer and redox-regulatory target. The compound exhibited an IC₅₀ of 1.08 × 10⁴ nM (10.8 μM) when assessed by DTNB reduction assay after 30 minutes of incubation [1]. This represents the only publicly curated, target-specific inhibitory activity data available for this compound in authoritative databases such as BindingDB and ChEMBL. Thioredoxin reductase is overexpressed in multiple malignant tumors, and its inhibition has been proposed as a therapeutic strategy for cancer and autoimmune disorders . When compared with optimized TrxR inhibitors in the literature—such as TrxR-IN-7 (IC₅₀ = 3.5 μM )—CAS 40645-25-8 shows approximately 3-fold weaker potency, indicating it may serve as a structural starting point for medicinal chemistry optimization of the 4,7-dichloro-dihydrobenzothiophene phenotype rather than a pre-optimized lead. No head-to-head comparator data for structurally related dihydrobenzothiophene analogs against TrxR are currently available in the public domain.

Thioredoxin reductase inhibition Redox biology Anticancer target engagement

Antifungal Class-Level Activity of Dihydrobenzo[b]thiophene Derivatives Validated in Patented Pharmaceutical Compositions

The dihydrobenzo[b]thiophene scaffold—the core structural motif of CAS 40645-25-8—has been explicitly claimed in granted pharmaceutical patents for antifungal compositions (EP0212428B1, assigned to Schering Corporation), establishing this phenotype as a validated antifungal pharmacophore [1]. Published SAR studies on benzo[b]thiophene-based di(hetero)arylamines, evaluated by CLSI broth macrodilution against clinically relevant Candida, Aspergillus, and dermatophyte species, demonstrated that specific substitution on the benzo[b]thiophene core can yield broad-spectrum antifungal activity, including activity against fluconazole-resistant fungi [2]. More recently, optimized 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives achieved MIC values as low as 0.03–0.5 μg/mL against Candida albicans and 0.25–2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus, with compounds A31 and A33 demonstrating high metabolic stability in human liver microsomes (t₁/₂ of 80.5 min and 69.4 min, respectively) and weak CYP3A4/CYP2D6 inhibition [3]. CAS 40645-25-8, with its unique 4,7-dichloro-2,3-dihydro substitution and chlorophenoxy-ethanone side chain, presents a structurally distinct entry within this validated antifungal phenotype. Direct quantitative antifungal MIC data for CAS 40645-25-8 are not publicly available; all comparisons are class-level inferences.

Antifungal drug discovery Dihydrobenzothiophene scaffold CLSI broth macrodilution

Chlorine Substitution Architecture: Three-Chlorine Pattern of CAS 40645-25-8 vs. Common Mono- and Dichloro Benzothiophene Analogs

CAS 40645-25-8 contains three chlorine atoms arranged in a specific architecture: two on the dihydrobenzothiophene core at positions 4 and 7, and one on the phenoxy ring at the para position. This trichloro pattern is a distinguishing structural feature compared to many commercially available benzothiophene building blocks, which typically bear zero, one, or two halogen substituents. A 2025 QSAR and molecular docking study of benzothiophene derivatives against multidrug-resistant Staphylococcus aureus identified key molecular descriptors—including PEOE_VSA_FPOL (partial equalization of orbital electronegativities-based van der Waals surface area fractional polarity) and Q_VSA_FHYD (hydrophobic van der Waals surface area)—as statistically significant correlates of antimicrobial activity (QSAR model R² = 0.69–0.793; RMSE = 56.12–76.27) [1]. Optimized derivatives 18 and 26 achieved in vitro MIC values as low as 4 μg/mL against all tested MRSA, MSSA, and DRSA strains [1]. The compound with a 2-Cl substituent on the benzothiophene showed maximum activity against Aspergillus niger in a separate antifungal benzothiophene screening study, while a 2-nitro derivative showed the broadest antibacterial activity [2]. CAS 40645-25-8, with its three chlorine substituents and unique 4,7-dichloro-dihydro arrangement, occupies a distinct region of this QSAR-validated chemical space that is not represented by simpler mono-chloro or unsubstituted benzothiophene analogs. No direct comparative MIC data for CAS 40645-25-8 vs. these analogs are available.

Halogen SAR QSAR descriptors Antimicrobial benzothiophenes

Low Aqueous Solubility as a Physicochemical Differentiator: Implications for Formulation-Dependent Procurement Decisions

CAS 40645-25-8 has a calculated aqueous solubility of approximately 9.0 × 10⁻⁴ g/L (0.9 mg/L) at 25 ºC, as determined by ACD/Labs computational prediction software (V11.02) . This corresponds to approximately 2.4 μM at saturation. For comparison, a structurally related compound—1-(5-chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone, which differs only by having one chlorine atom on the benzothiophene core at position 5 instead of two chlorines at positions 4 and 7—is also commercially available and may present different solubility properties due to the altered halogenation pattern [1]. The low aqueous solubility of CAS 40645-25-8 has direct implications for in vitro assay design: achieving concentrations needed to observe biological effects (e.g., exceeding the TrxR IC₅₀ of 10.8 μM) will require co-solvent strategies (e.g., DMSO) or formulation approaches. This solubility profile differentiates CAS 40645-25-8 from more water-soluble benzothiophene derivatives (e.g., those bearing carboxylic acid, amine, or carbohydrate-functionalized side chains) and may be advantageous or disadvantageous depending on the intended application—low solubility can be beneficial for creating sustained-release formulations or for studying hydrophobic target binding pockets, but detrimental for assays requiring high aqueous concentrations.

Aqueous solubility Formulation science Physicochemical characterization

Recommended Research and Industrial Application Scenarios for CAS 40645-25-8 Based on Verified Differentiation Evidence


Medicinal Chemistry: Thioredoxin Reductase-Targeted Lead Optimization Starting Point

CAS 40645-25-8 is best deployed as a starting scaffold for structure-based optimization of thioredoxin reductase 1 (TrxR1) inhibitors. With a verified IC₅₀ of 10.8 μM against recombinant rat liver TrxR1 [1], the compound provides a measurable benchmark binding affinity that medicinal chemistry teams can use to track improvements through iterative analog synthesis. The 4,7-dichloro-dihydrobenzothiophene core and the 4-chlorophenoxy-ethanone side chain each represent modifiable vectors for SAR exploration. Given that optimized TrxR inhibitors in unrelated chemical series achieve potencies in the low micromolar range (e.g., TrxR-IN-7: IC₅₀ = 3.5 μM ), a 3- to 5-fold improvement in potency through focused analog generation is a realistic initial optimization goal. Procurement quantity recommendation: 50–250 mg for initial analog library synthesis and potency confirmation.

Antifungal Lead Discovery Leveraging the Validated Dihydrobenzothiophene Pharmacophore

The dihydrobenzo[b]thiophene scaffold of CAS 40645-25-8 is explicitly claimed in granted antifungal composition patents (EP0212428B1) [2], and published studies confirm that structurally related benzo[b]thiophene derivatives achieve MIC values as low as 0.03 μg/mL against Candida albicans and 0.25 μg/mL against Aspergillus fumigatus [3]. Researchers pursuing novel antifungal agents—particularly those targeting fluconazole-resistant Candida species or Aspergillus—can procure CAS 40645-25-8 as a structurally differentiated entry point. Its 4,7-dichloro substitution and chlorophenoxy-ethanone side chain are not represented among the published optimized leads (e.g., compounds A30–A34), offering potential for novel intellectual property generation. Screening should employ CLSI broth macrodilution methodology against Candida spp., Cryptococcus neoformans, Aspergillus fumigatus, and dermatophyte reference strains, with fluconazole and amphotericin B as positive controls [REFS-4, REFS-5]. Procurement quantity recommendation: 10–50 mg for initial antifungal screening panels.

Antimicrobial QSAR Model Validation and Chemical Space Expansion

QSAR models developed for benzothiophene antimicrobials (R² = 0.69–0.793; validated against MRSA, MSSA, and DRSA strains) rely on molecular descriptors directly influenced by chlorine substitution patterns, including PEOE_VSA_FPOL and Q_VSA_FHYD [5]. CAS 40645-25-8, with its three chlorine atoms in unique positions (4,7-dichloro on dihydrobenzothiophene plus 4-chloro on phenoxy), occupies a region of QSAR descriptor space not represented by the training set compounds. It is therefore well-suited as an external validation compound for testing the predictive power of existing benzothiophene QSAR models, or as a seed compound for expanding model applicability to higher-halogen chemical space. Procurement quantity recommendation: 10–25 mg for MIC determination against S. aureus panels (MRSA, MSSA, DRSA) and correlation of experimentally determined activity with QSAR predictions.

Physicochemical and Formulation Studies for Low-Solubility Benzothiophene Derivatives

With a calculated aqueous solubility of approximately 0.9 mg/L (~2.4 μM) , CAS 40645-25-8 is a relevant model compound for developing formulation strategies for lipophilic benzothiophene-based drug candidates. Researchers in formulation science and preclinical development can use this compound to evaluate co-solvent systems (e.g., DMSO/PBS mixtures), cyclodextrin complexation, lipid-based nanoformulations, or amorphous solid dispersion approaches for solubility enhancement. The compound's low solubility means that achieving concentrations above the TrxR IC₅₀ of 10.8 μM in aqueous assay media requires a minimum DMSO concentration of approximately 0.45% (v/v), assuming a 10 mM DMSO stock—a parameter directly relevant for in vitro pharmacology assay design. Procurement quantity recommendation: 100–500 mg for systematic formulation screening.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.